Benzoctamine hydrochloride

Descripción general

Descripción

El hidrocoruro de benzoctamine es un compuesto conocido por sus propiedades sedantes y ansiolíticas. Se comercializa bajo el nombre comercial Tacitin por Ciba-Geigy. A diferencia de la mayoría de los medicamentos sedantes, el hidrocoruro de benzoctamine no produce depresión respiratoria, sino que estimula el sistema respiratorio . Esto lo convierte en una alternativa más segura a otros medicamentos sedantes y ansiolíticos como el diazepam.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocoruro de benzoctamine implica la reacción de la N-metil-9,10-etanoantraceno-9(10H)-metanamina con ácido clorhídrico. Las condiciones de reacción suelen incluir un entorno de temperatura controlada para garantizar la estabilidad del compuesto durante la síntesis .

Métodos de producción industrial: La producción industrial de hidrocoruro de benzoctamine implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo implicando múltiples pasos de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocoruro de benzoctamine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que puede alterar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes como cloro o bromo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de aminas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Chemical Structure and Mechanism of Action

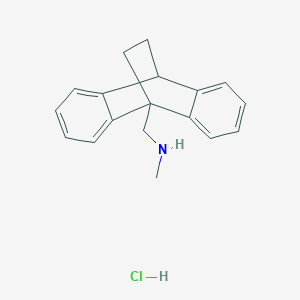

- Chemical Formula : C₁₈H₁₉ClN

- Molecular Weight : 285.82 g/mol

- Mechanism : Benzoctamine hydrochloride primarily interacts with the serotonin system, increasing serotonin levels in the brain, akin to selective serotonin reuptake inhibitors (SSRIs) used for anxiety and depression. It also exhibits antagonistic effects on catecholamines such as epinephrine and norepinephrine, contributing to its calming properties .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Anxiolytic Effects :

- Sedative Properties :

- Potential in Neurological Disorders :

Comparative Analysis with Other Anxiolytics

| Compound Name | Structure Type | Primary Use | Unique Aspects |

|---|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic | Depresses respiratory function; acts on GABA receptors |

| Chlordiazepoxide | Benzodiazepine | Anxiolytic | Similar efficacy; also depresses respiratory function |

| Buspirone | Azaspirodecanedione | Anxiolytic | Non-sedative; acts primarily on serotonin receptors |

| Benzoctamine | Aromatic Amine | Anxiolytic/Sedative | Stimulates respiratory function; unique action on serotonin system |

Case Studies and Clinical Insights

-

Clinical Efficacy in Anxiety Disorders :

A study demonstrated that this compound effectively reduced anxiety symptoms in patients with generalized anxiety disorder (GAD). Participants reported significant improvements in anxiety levels compared to baseline measurements after treatment over a four-week period . -

Respiratory Function Preservation :

In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), benzoctamine was administered as part of a treatment regimen aimed at managing both anxiety and respiratory symptoms. Results indicated that patients experienced reduced anxiety without compromising their respiratory function, showcasing its dual therapeutic potential . -

Pharmacokinetics :

The pharmacokinetic profile of this compound shows a half-life of approximately 2–3 hours with high bioavailability when administered orally or intravenously. This rapid action supports its use in acute anxiety management scenarios .

Mecanismo De Acción

El mecanismo exacto por el cual el hidrocoruro de benzoctamine ejerce sus efectos no se comprende completamente. Se sabe que aumenta los niveles de serotonina en el cerebro anterior, lo que puede mediar sus efectos ansiolíticos similares a los de los inhibidores selectivos de la recaptación de serotonina . Además, el hidrocoruro de benzoctamine tiene efectos antagonistas sobre la epinefrina y la norepinefrina, lo que contribuye a sus propiedades sedantes .

Compuestos similares:

Diazepam: Otro medicamento ansiolítico, pero a diferencia del hidrocoruro de benzoctamine, puede causar depresión respiratoria.

Clordiazepóxido: Eficacia ansiolítica similar pero diferente perfil de efectos secundarios.

Singularidad: El hidrocoruro de benzoctamine es único en su capacidad para estimular el sistema respiratorio al tiempo que proporciona efectos sedantes y ansiolíticos. Esto lo convierte en una alternativa más segura a otros medicamentos sedantes, especialmente en pacientes con problemas respiratorios .

Comparación Con Compuestos Similares

Diazepam: Another anxiolytic drug, but unlike benzoctamine hydrochloride, it can cause respiratory depression.

Chlordiazepoxide: Similar anxiolytic efficacy but different side effect profile.

Maprotiline: A tetracyclic antidepressant structurally related to this compound, differing only in the length of their side chain.

Uniqueness: this compound is unique in its ability to stimulate the respiratory system while providing sedative and anxiolytic effects. This makes it a safer alternative to other sedative drugs, particularly in patients with respiratory concerns .

Actividad Biológica

Benzoctamine hydrochloride, also known as Ba-30803, is a psychoactive compound that has garnered attention for its sedative and anxiolytic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

- Chemical Formula : CHClN

- Molecular Weight : 285.81 g/mol

- CAS Number : 10085-81-1

- IUPAC Name : methyl({tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9(14),10,12-hexaen-1-yl}methyl)amine hydrochloride

This compound exhibits its biological effects primarily through interactions with the central nervous system:

- Serotonin Receptor Modulation : It blocks central postsynaptic serotonin receptors, which is believed to decrease serotonin turnover in the brain. This mechanism is crucial for its anxiolytic effects .

- Neurotransmitter Influence : Research indicates that benzoctamine increases serotonin levels while decreasing epinephrine and norepinephrine turnover, contributing to its sedative and anxiolytic properties .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Anxiolytic Activity : It demonstrates significant anxiolytic effects comparable to benzodiazepines but without the associated risks of respiratory depression or addiction .

- Sedative Properties : Unlike traditional sedatives that may depress respiratory function, benzoctamine stimulates the respiratory system, making it a safer alternative in clinical settings .

- Potential in Epilepsy Treatment : Some studies have explored its efficacy in treating epilepsy; however, safety concerns have limited its application in this area.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Animal Studies : In vivo studies have shown that benzoctamine inhibits head twitch reactions induced by L-5-hydroxytryptophan (5-HTP) in mice and antagonizes tryptamine-induced convulsions in rats . These findings suggest a robust interaction with serotonergic pathways.

- Clinical Applications : Benzoctamine has been used in treating anxiety neurosis and controlling aggression in children. Its dual action as both a sedative and anxiolytic makes it particularly valuable in managing anxiety disorders .

Comparative Analysis with Other Compounds

Benzoctamine's unique profile can be contrasted with other similar compounds:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Benzoctamine | Tetracyclic | Sedative/Anxiolytic | Stimulates respiration; lower addiction risk |

| Diazepam | Benzodiazepine | Anxiolytic | Risk of respiratory depression |

| Clonazepam | Benzodiazepine | Anxiolytic | Longer half-life; potential for dependence |

| Maprotiline | Tetracyclic antidepressant | Antidepressant | Norepinephrine uptake inhibitor |

Propiedades

IUPAC Name |

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPJYSIIKYJREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17243-39-9 (Parent) | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60143543 | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10085-81-1 | |

| Record name | Benzoctamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10085-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoctamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoctamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.